molecular formula C16H12ClF3N2O2 B5210331 N-(4-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide

N-(4-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No. B5210331
M. Wt: 356.72 g/mol
InChI Key: YLMWWSORNHBYFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-Chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide and related compounds involves multiple steps, including condensation reactions, halogenation, and functional group transformations. Studies have reported the synthesis of similar compounds, emphasizing the versatility of synthetic approaches for obtaining compounds with specific functional groups and structural features (Bonacorso et al., 2002), (Desai et al., 2000).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like X-ray diffraction, FT-IR spectroscopy, and DFT studies. Studies reveal details about the coplanarity of phenyl rings, the positioning of substituents, and intermolecular interactions that affect crystal packing and molecular stability (Hakiri et al., 2018).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including cyclocondensation, halogen exchange, and interaction with nucleophiles. Their reactivity is influenced by the presence of functional groups, which can undergo transformations under specific conditions, leading to the formation of new compounds with potential biological activities (Yanagida et al., 1971).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N2O2/c17-12-6-4-10(5-7-12)9-21-14(23)15(24)22-13-3-1-2-11(8-13)16(18,19)20/h1-8H,9H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMWWSORNHBYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide

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